5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine
Overview
Description
5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dichlorophenyl group and three amino groups
Mechanism of Action
Target of Action
For instance, some pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (DHFR), various kinases, and biotin carboxylase .
Mode of Action
For example, some pyridopyrimidine drugs inhibit DHFR with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
If the compound acts similarly to other pyridopyrimidine derivatives, it may affect the synthesis of rna and dna by inhibiting dhfr .
Result of Action
If the compound acts similarly to other pyridopyrimidine derivatives, it may stop the synthesis of rna and dna, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the folate metabolism pathway . By binding to the active site of dihydrofolate reductase, this compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides and amino acids. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can modulate cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent for targeting cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of dihydrofolate reductase, forming a stable complex that inhibits the enzyme’s activity . The inhibition of dihydrofolate reductase leads to a decrease in the levels of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Consequently, the disruption of nucleotide synthesis results in the inhibition of DNA replication and cell proliferation. Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These findings suggest that the compound maintains its bioactivity over time, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . The primary metabolic pathway involves the hydroxylation of the dichlorophenyl group, followed by conjugation with glucuronic acid. These metabolic transformations facilitate the excretion of the compound and its metabolites from the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide and amino acid synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms involving organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The accumulation of this compound in specific tissues, such as the liver and kidneys, is influenced by its binding affinity to tissue-specific proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be transported to the nucleus, where it modulates gene expression by binding to transcription factors. The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrimidine derivatives under basic conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: The pyrimidine ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the amino groups and the 2,4-dichlorophenyl substitution.
5-Amino-4,6-dichloro-2-methylpyrimidine: This compound is structurally similar but has different substituents on the pyrimidine ring.
Uniqueness
5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group and multiple amino groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N5/c12-6-2-1-5(8(13)4-6)3-7-9(14)17-11(16)18-10(7)15/h1-2,4H,3H2,(H6,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBHLXXDAXOPCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(N=C(N=C2N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205831 | |
Record name | 5-[(2,4-Dichlorophenyl)methyl]-2,4,6-pyrimidinetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338965-10-9 | |
Record name | 5-[(2,4-Dichlorophenyl)methyl]-2,4,6-pyrimidinetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338965-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2,4-Dichlorophenyl)methyl]-2,4,6-pyrimidinetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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